molecular formula C8H6N4O2 B6158970 2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid CAS No. 1369494-31-4

2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid

Cat. No. B6158970
CAS RN: 1369494-31-4
M. Wt: 190.2
InChI Key:
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 1,2,3-triazole is a class of azole heterocycles that consists of a 5-membered ring of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a planar ring structure due to the conjugation of p-orbitals across the ring . The presence of nitrogen in the ring can also result in interesting electronic properties .


Chemical Reactions Analysis

Again, while specific reactions involving “2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid” are not available, similar compounds often participate in reactions like nucleophilic substitution, electrophilic substitution, and cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their structure and the presence of functional groups. Some similar compounds are known to have biological activity, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with such compounds can vary widely and would depend on factors like the specific functional groups present and the conditions under which the compound is handled .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form the triazole ring, followed by carboxylation of the pyridine ring.", "Starting Materials": [ "2-bromo-3-pyridinecarboxylic acid", "sodium azide", "copper sulfate", "sodium ascorbate", "propargyl alcohol", "dimethylformamide", "water", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 2-(prop-2-yn-1-yloxy)pyridine-3-carboxylic acid by reacting 2-bromo-3-pyridinecarboxylic acid with propargyl alcohol in the presence of sodium hydroxide and water.", "Step 2: Formation of the triazole ring by reacting 2-(prop-2-yn-1-yloxy)pyridine-3-carboxylic acid with sodium azide in the presence of copper sulfate and sodium ascorbate in dimethylformamide.", "Step 3: Carboxylation of the pyridine ring by treating the intermediate with hydrochloric acid and sodium hydroxide to form 2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid." ] }

CAS RN

1369494-31-4

Product Name

2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid

Molecular Formula

C8H6N4O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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